3-ETHYL-N-[2-(4-METHOXYPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
3-ETHYL-N-[2-(4-METHOXYPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic compound with a complex molecular structure. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-ETHYL-N-[2-(4-METHOXYPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by the addition of an amine derivative to form the oxazole ring . The reaction conditions typically involve low temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-ETHYL-N-[2-(4-METHOXYPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-ETHYL-N-[2-(4-METHOXYPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-ETHYL-N-[2-(4-METHOXYPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar compounds to 3-ETHYL-N-[2-(4-METHOXYPHENYL)ETHYL]-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE include other oxazole derivatives and compounds with similar structural features, such as:
- 2-(4-Methoxyphenethyl)-4H-chromen-4-one
- Ethyl-β-(4-hydroxy-3-methoxy-phenyl)-propionate
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
These compounds share similar chemical properties and biological activities but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific molecular structure, which confers distinct reactivity and biological interactions.
Properties
IUPAC Name |
3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-14-15(11(2)21-18-14)16(19)17-10-9-12-5-7-13(20-3)8-6-12/h5-8H,4,9-10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQXSNUTRMXSIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCCC2=CC=C(C=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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